molecular formula C8H16ClNO2 B2365193 cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride CAS No. 133567-10-9

cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Cat. No. B2365193
CAS RN: 133567-10-9
M. Wt: 193.67
InChI Key: LIBNHIYBEVBSKI-UOERWJHTSA-N
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Description

“Cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1797255-52-7 . It has a molecular weight of 193.67 and its IUPAC name is methyl 3-methylpiperidine-4-carboxylate hydrochloride . It is a solid substance and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride” is 1S/C8H15NO2.ClH/c1-6-5-9-4-3-7 (6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 193.67 .

Scientific Research Applications

Synthesis and Stereochemistry

Research by Casy and Jeffery (1972) outlines the synthesis of derivatives related to cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride, including cis and trans 1,3-dimethylpiperidin-4-ols. Their study focuses on the configurations and preferred conformations of these derivatives, which are critical in understanding the stereochemical properties of similar compounds (Casy & Jeffery, 1972).

Process Development for Cocaine Analogue Synthesis

Mobele et al. (2006) discuss the development of a scalable process for synthesizing a cocaine analogue, (+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate hydrochloride, which shows similarities to cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride. Their work primarily aims at improving process throughput and developing efficient crystallization methods, which are relevant for the industrial application of similar compounds (Mobele et al., 2006).

Orthogonal Protection of Amino Acids

Szatmári, Kiss, and Fülöp (2006) report a synthesis method for orthogonally Nα/Nγ-protected trans- and cis-4-aminopipecolic acids, starting from methyl cis-4-hydroxypiperidine-2-carboxylate. This method could be applied to similar compounds like cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride for the synthesis of protected amino acids (Szatmári, Kiss, & Fülöp, 2006).

Applications in Protein Kinase Inhibitors

Hao et al. (2011) developed an asymmetric synthesis route for CIS-(3R,4R)- N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of CP-690550, a potent protein kinase inhibitor. This method, starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, suggests potential industrial applications for similar routes involving cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride (Hao et al., 2011).

Esters of Heterocyclic γ-amino Alcohols

Golovin, Nikiforova, and Unkovskii (1978) explored the reduction and acylation of cis-3-cyano-4-hydroxypiperidines, leading to the synthesis of various esters. This research can be applied to understanding the chemical behavior and potential applications of cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride in producing heterocyclic γ-amino alcohol derivatives (Golovin, Nikiforova, & Unkovskii, 1978).

Stereochemical Effects

Pedersen and Bols (2005) investigated the effects of axial versus equatorial orientation on piperidine base strength in compounds like cis- and trans-2-methylpiperidine-3-carboxylate. Understanding these effects is crucial for the application of cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride in various chemical syntheses (Pedersen & Bols, 2005).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

methyl (3R,4R)-3-methylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBNHIYBEVBSKI-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC[C@H]1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride

CAS RN

133567-10-9
Record name rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate hydrochloride
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